molecular formula C6H4Cl2N2 B6218339 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 2469518-92-9

4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B6218339
CAS RN: 2469518-92-9
M. Wt: 175
InChI Key:
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Description

4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile, or DCMP, is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of other compounds, as well as in studies on the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Scientific Research Applications

DCMP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid. It has also been used in studies on the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. Additionally, it has been used as a model compound for the study of other compounds and as a tool for the study of drug metabolism.

Mechanism of Action

The mechanism of action of DCMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been suggested that it may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCMP are not well understood. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been suggested that it may have anti-oxidant, anti-viral, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

DCMP has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively simple to synthesize. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive and has limited solubility in water, making it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DCMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug design and development. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Finally, further research could be done to explore its potential uses in other fields, such as agriculture and food science.

Synthesis Methods

DCMP can be synthesized through a variety of methods. The most common method is the reaction of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxaldehyde with sodium cyanide in an aqueous solution. This reaction yields the desired compound in high yield and is relatively simple to execute. Other methods of synthesis include the reaction of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxaldehyde with acetonitrile and the reaction of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxaldehyde with potassium cyanide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dichloro-1-methyl-1H-pyrrole-2-carbonitrile involves the reaction of 4,5-dichloro-1-methylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the desired compound.", "Starting Materials": [ "4,5-dichloro-1-methylpyrrole-2-carboxylic acid", "Thionyl chloride", "Sodium cyanide" ], "Reaction": [ "Step 1: 4,5-dichloro-1-methylpyrrole-2-carboxylic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the reaction mixture under stirring at room temperature.", "Step 3: The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: Excess thionyl chloride is removed under reduced pressure.", "Step 5: Sodium cyanide is added to the reaction mixture in anhydrous dimethylformamide.", "Step 6: The reaction mixture is heated at reflux for 6 hours.", "Step 7: The reaction mixture is cooled to room temperature and poured into ice-cold water.", "Step 8: The resulting solid is filtered and washed with water.", "Step 9: The crude product is purified by recrystallization from ethanol." ] }

CAS RN

2469518-92-9

Molecular Formula

C6H4Cl2N2

Molecular Weight

175

Purity

95

Origin of Product

United States

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